molecular formula C8H8F8O B1333665 Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether CAS No. 3108-07-4

Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether

Cat. No. B1333665
CAS RN: 3108-07-4
M. Wt: 272.14 g/mol
InChI Key: HIXXYZPZBSOJHD-UHFFFAOYSA-N
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Description

Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether is a chemical compound that is part of the family of allylic ethers. These compounds are characterized by the presence of an allyl group (a substituent derived from propene) attached to an ether linkage. The specific compound includes a perfluorinated pentyl group, which suggests that it would have unique physical and chemical properties due to the presence of fluorine atoms.

Synthesis Analysis

The synthesis of allylic ethers can be achieved through various methods. One efficient and stereoselective approach is based on the Kocienski-Julia olefination reaction, which has been developed to produce allylic TBS ethers and allylic alcohols with high (E)-selectivity and in good to excellent yields . This method is advantageous due to its mild conditions and broad applicability, which could potentially be applied to the synthesis of allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether.

Molecular Structure Analysis

The molecular structure of allylic ethers is characterized by the presence of a double bond adjacent to an ether oxygen. This structural feature can influence the reactivity and stability of the molecule. In the case of allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether, the fluorine atoms would likely affect the electron distribution and could enhance the stability of the molecule due to the strong carbon-fluorine bonds.

Chemical Reactions Analysis

Allylic ethers can participate in various chemical reactions, often facilitated by catalysts. For instance, a system involving allyl ethyl carbonate and palladium (0) has been reported for the one-step conversion of alcohols into allyl ethers under neutral conditions . This method demonstrates the potential for selective allylation of hydroxyl groups, which could be relevant for the functionalization of the allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether molecule.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether are not detailed in the provided papers, we can infer that the presence of fluorine would impart properties such as high thermal stability and possibly a low refractive index due to the strong C-F bonds. The ether linkage and allyl group would contribute to the molecule's solubility in organic solvents and its potential reactivity in nucleophilic substitution or addition reactions.

Scientific Research Applications

  • Polymer Science
    • Application : The compound is used in the synthesis of amphiphilic copolymers .
    • Method : The reversible addition–fragmentation chain transfer (RAFT) polymerization of 2,2,3,3,4,4,5,5-octafluoropentyl acrylate (OFPA) in the presence of different concentrations of S,S-dibenzyl carbonotrithioate as chain transfer agent (CTA) was investigated . Copolymers of acrylic acid and OFPA with different microstructure were synthesized by three methods: block copolymerization, copolymerization of acrylic acid and OFPA, and chemical modification of copolymer of tert-butyl acrylate and OFPA .
    • Results : The aggregation behavior of the obtained amphiphilic copolymers at the air/water interface was defined by the Langmuir monolayer technique . The effect of the chain microstructure, the acrylic acid content in the copolymer, and subphase pH on the isotherm curves were shown .
  • Chemical Synthesis
    • Application : The compound is used as a reagent in chemical synthesis .
    • Method : The specific methods of application can vary widely depending on the goals of the synthesis. Typically, the compound would be used in a reaction with other reagents under controlled conditions to produce a desired product .
    • Results : The outcomes of the synthesis would depend on the specific reaction being carried out. In general, the goal would be to produce a new compound with desired properties .
  • Chemical Reagent
    • Application : The compound is used as a reagent in various chemical reactions .
    • Method : The specific methods of application can vary widely depending on the goals of the reaction. Typically, the compound would be used in a reaction with other reagents under controlled conditions to produce a desired product .
    • Results : The outcomes of the reaction would depend on the specific reaction being carried out. In general, the goal would be to produce a new compound with desired properties .

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1,1,2,2,3,3,4,4-octafluoro-5-prop-2-enoxypentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F8O/c1-2-3-17-4-6(11,12)8(15,16)7(13,14)5(9)10/h2,5H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXXYZPZBSOJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(C(C(C(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381425
Record name Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether

CAS RN

3108-07-4
Record name Allyl 2,2,3,3,4,4,5,5-octafluoropentyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Pakuła, RE Przekop, D Brząkalski… - …, 2022 - Wiley Online Library
This article presents the synthesis of new derivatives of octa(3‐thiopropyl)silsesquioxane (SSQ‐8SH) via thiol‐ene reaction with simple olefins bearing alkyl groups as well as …
R Januszewski, M Dutkiewicz, M Nowicki, I Kownacki - Polymer Testing, 2023 - Elsevier
Surface functionalization of cotton fabric was carried out using novel bifunctional polyolefins containing various pendant groups. The hydrophobization of the aforementioned natural …
Number of citations: 2 www.sciencedirect.com

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